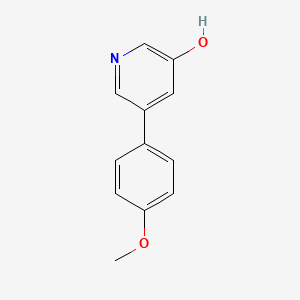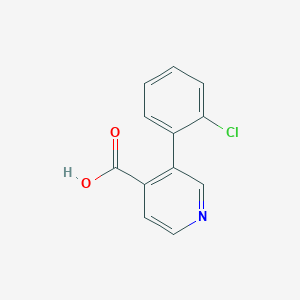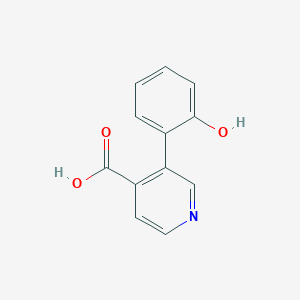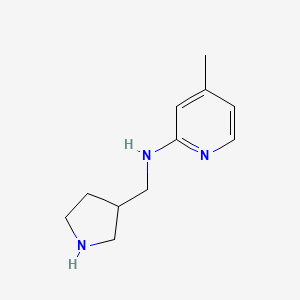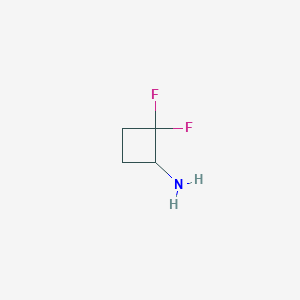
5-(2-Hydroxyphenyl)nicotinic acid
描述
Synthesis Analysis
The synthesis of a similar compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was reported in a study . The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde. The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis
The molecular structure of 5-(2-Hydroxyphenyl)nicotinic acid is represented by the empirical formula C12H9NO3 . The molecular weight is 215.20 g/mol. The SMILES string representation is O=C(O)C1=CN=CC(C2=CC(O)=CC=C2)=C1 .作用机制
Target of Action
5-(2-Hydroxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been found to exhibit promising activity against Gram-positive bacteria . The primary targets of this compound are likely bacterial cells, particularly strains such as Staphylococcus epidermidis and Staphylococcus aureus . These bacteria are known to cause various infections in humans, and the ability of this compound to inhibit their growth suggests its potential as an antimicrobial agent .
Mode of Action
It is believed to interact with its bacterial targets, leading to their inhibition . The compound is synthesized through a series of condensation reactions with appropriate aldehydes, resulting in a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction, yielding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives have been found to exhibit antimicrobial activity .
Biochemical Pathways
Nicotine degradation pathways, such as the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . As a derivative of nicotinic acid, this compound may interact with these pathways, disrupting the normal functioning of bacterial cells .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . The compound has been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized under catalyst- and solvent-free conditions, which is considered environmentally friendly . The efficacy and stability of the compound could be affected by factors such as temperature, pH, and the presence of other substances in the environment .
实验室实验的优点和局限性
One advantage of using 5-(2-Hydroxyphenyl)nicotinic acid acid as a chelating agent is its ability to form stable complexes with various radionuclides, which can be used for imaging and therapeutic purposes. This compound acid is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound acid is its limited solubility in aqueous solutions, which can affect the efficiency of radiolabeling reactions.
未来方向
There are several future directions for the research and development of 5-(2-Hydroxyphenyl)nicotinic acid acid. One area of interest is the development of novel drugs based on the structure of this compound acid. This compound acid has been shown to have potential anticancer activity, and further studies are needed to explore its mechanism of action and optimize its therapeutic efficacy. Another area of interest is the development of new radiopharmaceuticals for imaging and therapeutic applications. This compound acid has shown promising results as a chelating agent, and further studies are needed to optimize its radiolabeling efficiency and stability.
Conclusion
In conclusion, this compound acid is a unique chemical compound that has gained significant attention in the field of scientific research. This compound acid has potential applications in nuclear medicine, drug development, and as a scaffold for the development of novel drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound acid have been discussed in this paper. Further studies are needed to fully understand the potential of this compound acid and optimize its applications in various fields.
科学研究应用
5-(2-Hydroxyphenyl)nicotinic acid acid has been extensively studied in the field of nuclear medicine as a chelating agent for radiolabeling peptides and proteins. The hydroxyl group on the aromatic ring of this compound acid can form a stable complex with various radionuclides, such as technetium-99m and rhenium-188, which can be used for imaging and therapeutic purposes. This compound acid has also been investigated for its potential anticancer activity and as a scaffold for the development of novel drugs.
生化分析
Biochemical Properties
5-(2-Hydroxyphenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the synthesis of NAD and NADP, essential coenzymes for many oxidation-reduction reactions .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism and impacting cell signaling pathways and gene expression .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to better understand the temporal dynamics of this compound .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as nicotinic acid, which is a key component in the synthesis of NAD and NADP . It may interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYNGNYJDGQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679488 | |
| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258609-83-4 | |
| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



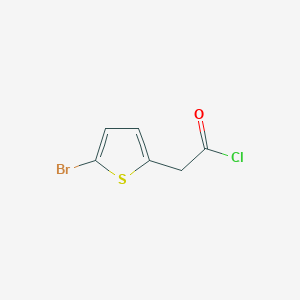
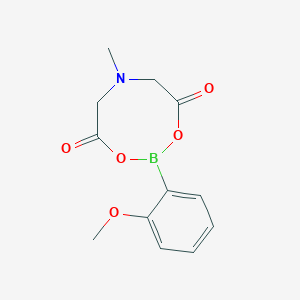
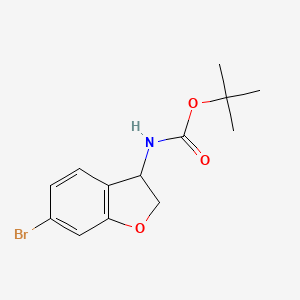



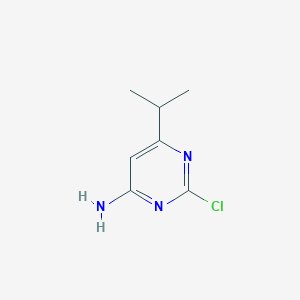
![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)
